molecular formula C7H11ClO B14428863 3-(1-Chlorocyclopropyl)butan-2-one CAS No. 80345-21-7

3-(1-Chlorocyclopropyl)butan-2-one

Cat. No.: B14428863
CAS No.: 80345-21-7
M. Wt: 146.61 g/mol
InChI Key: MVLBPHJFVPBHRB-UHFFFAOYSA-N
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Description

3-(1-Chlorocyclopropyl)butan-2-one is an organic compound with the molecular formula C7H11ClO It is a ketone with a chlorocyclopropyl group attached to the butanone backbone

Chemical Reactions Analysis

Types of Reactions

3-(1-Chlorocyclopropyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorocyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Chlorocyclopropyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Chlorocyclopropyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Butanone: A simpler ketone with similar reactivity but lacking the chlorocyclopropyl group.

    3-Chlorobutan-2-one: Similar structure but with a different substitution pattern.

    Cyclopropyl ketones: A class of compounds with similar ring structures but varying substituents.

Uniqueness

3-(1-Chlorocyclopropyl)butan-2-one is unique due to the presence of both a chlorocyclopropyl group and a butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

80345-21-7

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

3-(1-chlorocyclopropyl)butan-2-one

InChI

InChI=1S/C7H11ClO/c1-5(6(2)9)7(8)3-4-7/h5H,3-4H2,1-2H3

InChI Key

MVLBPHJFVPBHRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C1(CC1)Cl

Origin of Product

United States

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